molecular formula C14H23N3O2 B2868016 N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide CAS No. 1050628-33-5

N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide

Cat. No. B2868016
CAS RN: 1050628-33-5
M. Wt: 265.357
InChI Key: DOEIYBAJHWGIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide, also known as CMH-1, is a small molecule inhibitor that has been developed for use in scientific research. CMH-1 is a potent inhibitor of a specific protein, which makes it useful in studying the role of that protein in various biological processes. In

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide involves the inhibition of a specific protein known as MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide can activate p53 and induce apoptosis in cancer cells. The mechanism of action of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has been extensively studied, and its specificity for MDM2 makes it a valuable tool in cancer research.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide are primarily related to its inhibition of MDM2. By activating p53, N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide induces apoptosis in cancer cells and inhibits tumor growth. N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of MDM2. In addition, N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide in lab experiments is its specificity for MDM2. This specificity allows researchers to study the role of MDM2 in various biological processes, including cancer. N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of using N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For research on N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide include the development of more potent and selective MDM2 inhibitors, the study of the role of MDM2 in other biological processes, and the use of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide in combination with other cancer therapies.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide involves several steps, including the reaction of cycloheptanone with malononitrile to form a cyanoacetone intermediate. This intermediate is then reacted with morpholine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide. The synthesis of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has been used in various scientific research applications due to its ability to inhibit a specific protein. One of the most significant applications of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is in the study of cancer. The protein that N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide inhibits is overexpressed in many types of cancer, making it a potential target for cancer therapy. N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has also been used in the study of other biological processes, including inflammation and neurodegenerative diseases.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c15-12-14(5-3-1-2-4-6-14)16-13(18)11-17-7-9-19-10-8-17/h1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEIYBAJHWGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide

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